molecular formula C30H34N4O5 B390098 2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE

2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B390098
M. Wt: 530.6g/mol
InChI Key: NKVHQXVOIXHKRI-IHXWQEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its phenoxy and acetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

  • Formation of the Phenoxy Acetamide Intermediate

      Starting Materials: 3,5-dimethylphenol and chloroacetic acid.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)acetic acid.

      Amidation: The acetic acid derivative is then converted to its acetamide form using reagents like thionyl chloride followed by ammonia.

  • Formation of the Hydrazide

      Starting Materials: The acetamide intermediate and hydrazine hydrate.

      Reaction Conditions: The reaction is typically conducted under reflux conditions to yield the corresponding hydrazide.

  • Condensation Reaction

      Starting Materials: The hydrazide and an aldehyde derivative of 3,5-dimethylphenol.

      Reaction Conditions: The condensation reaction is carried out in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The phenoxy groups can undergo oxidation reactions, potentially forming quinone derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction

    • The imino and acetamido groups can be reduced to their corresponding amines.
    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution

    • The aromatic rings can undergo electrophilic substitution reactions.
    • Reagents: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology

    Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure.

    Drug Development: Its potential bioactivity makes it a candidate for drug screening and development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Coatings and Adhesives: The compound’s chemical stability makes it suitable for use in high-performance coatings and adhesives.

    Agriculture: It can be used in the formulation of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: Lacks the hydrazide and imino functionalities, making it less versatile in terms of chemical reactivity.

    3,5-DIMETHYLPHENOL: A simpler structure that serves as a precursor in the synthesis of the target compound.

    N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE: A closely related compound differing in the substitution pattern on the aromatic rings.

Uniqueness

The unique combination of phenoxy, acetamido, and hydrazide functionalities in 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE provides it with a distinct set of chemical and biological properties

Properties

Molecular Formula

C30H34N4O5

Molecular Weight

530.6g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(E)-[3-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-5-methylphenyl]methylideneamino]acetamide

InChI

InChI=1S/C30H34N4O5/c1-19-7-20(2)12-26(11-19)38-17-28(35)33-31-15-24-9-23(5)10-25(30(24)37-6)16-32-34-29(36)18-39-27-13-21(3)8-22(4)14-27/h7-16H,17-18H2,1-6H3,(H,33,35)(H,34,36)/b31-15+,32-16+

InChI Key

NKVHQXVOIXHKRI-IHXWQEJPSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=CC(=CC(=C3)C)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C

Origin of Product

United States

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